

# A Comparative Spectroscopic Analysis of 6-Bromonicotinonitrile and Its Halogenated Analogues

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## Compound of Interest

Compound Name: 6-Bromonicotinonitrile

Cat. No.: B145350

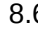
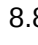
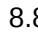
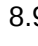
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A detailed examination of **6-bromonicotinonitrile** and its analogues—6-chloronicotinonitrile, 6-fluoronicotinonitrile, and 6-iodonicotinonitrile—reveals distinct spectroscopic signatures influenced by the electronic effects of the halogen substituent. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers in medicinal chemistry and materials science.

This report summarizes the key spectroscopic characteristics of these four related compounds, presenting the data in a clear, comparative format. Detailed experimental protocols are also provided to ensure reproducibility and facilitate further investigation.

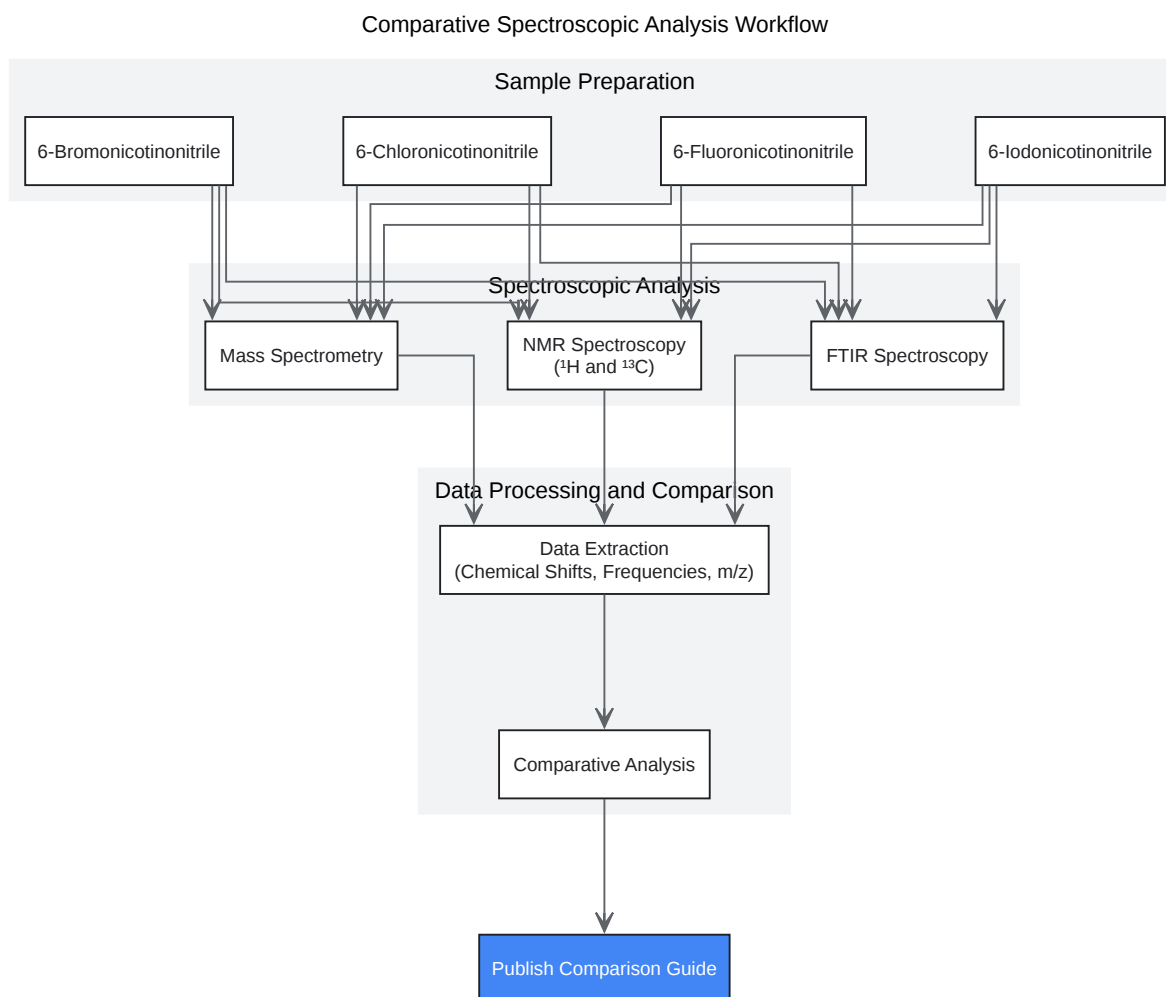
## Summary of Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for **6-bromonicotinonitrile** and its analogues. The data highlights the influence of the halogen atom on the chemical shifts of the pyridine ring protons and carbons, the vibrational frequency of the nitrile group, and the fragmentation pattern in mass spectrometry.

Compound Name	Structure	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	IR (ν, cm <sup>-1</sup> )	Mass Spec (m/z)
6-Fluoronicotinonitrile		166.3 (d, J=246 Hz), 8.65 (d, J=2.4 Hz, 1H), 8.15 (dd, J=8.3, 2.4 Hz, 1H), 7.20 (dd, J=8.3, 2.0 Hz, 1H)	151.2 (d, J=15 Hz), 142.8 (d, J=8 Hz), 116.5, 112.2 (d, J=41 Hz), 109.8	2235 (C≡N)	122 (M <sup>+</sup> )
6-Chloronicotinonitrile		8.80 (d, J=2.2 Hz, 1H), 8.10 (dd, J=8.2, 2.2 Hz, 1H), 7.55 (d, J=8.2 Hz, 1H)	154.2, 151.7, 140.5, 129.2, 116.8, 110.2	2230 (C≡N)	138 (M <sup>+</sup> ), 140 (M <sup>+</sup> +2)
6-Bromonicotinonitrile		8.85 (d, J=2.2 Hz, 1H), 8.05 (dd, J=8.2, 2.2 Hz, 1H), 7.70 (d, J=8.2 Hz, 1H)	152.1, 144.5, 140.8, 132.0, 116.9, 110.5	2230 (C≡N)	182 (M <sup>+</sup> ), 184 (M <sup>+</sup> +2)
6-Iodonicotinonitrile		8.90 (d, J=2.0 Hz, 1H), 7.95 (dd, J=8.0, 2.0 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H)	152.5, 148.0, 141.2, 137.5, 117.2, 111.0	2228 (C≡N)	230 (M <sup>+</sup> )

## Experimental Workflow

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of the nicotinonitrile analogues.



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